(1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride
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Description
(1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C9H10Cl3N and its molecular weight is 238.54. The purity is usually 95%.
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Scientific Research Applications
Biocatalytic Synthesis
One notable application is in the biocatalytic synthesis of key intermediates for the anti-thrombotic agent ticagrelor. Biocatalytic routes utilizing ketoreductase, amidase, or lipase have been explored for the synthesis of cyclopropyl amine, demonstrating high enantiomeric excesses, which underscores the potential of biocatalysis in producing pharmaceutically relevant intermediates (Hugentobler et al., 2016).
Catalytic Reactions
Moreover, cyclopropenium ions have been used as efficient organocatalysts in the Beckmann rearrangement of various ketoximes, showcasing the synthetic utility of cyclopropylamine derivatives in facilitating novel catalytic transformations (Srivastava et al., 2010).
Synthetic Methodologies
The compound's derivative has been involved in amination reactions with aryl halides, mediated by palladium/imidazolium salt systems. This method highlights the role of cyclopropylamine derivatives in coupling processes, contributing to the synthesis of nitrogen-containing molecules (Grasa et al., 2001).
Hydroamination of Alkenes
Diastereo- and enantioselective hydroamination of strained trisubstituted alkenes has been achieved using CuH catalysis, producing polysubstituted aminocyclobutanes and aminocyclopropanes. This research underscores the importance of cyclopropylamine derivatives in generating biologically active compounds with complex stereochemistry (Feng et al., 2019).
Hydrolytic Resolution
Efficient hydrolytic resolution processes for preparing key intermediates from cyclopropyl azolides for ticagrelor synthesis have been developed, demonstrating the compound's role in optimizing synthetic routes for pharmaceuticals (Wang et al., 2019).
Properties
IUPAC Name |
(1R,2S)-2-(3,5-dichlorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-6-1-5(2-7(11)3-6)8-4-9(8)12;/h1-3,8-9H,4,12H2;1H/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNZYWIMKGSXFQ-OULXEKPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC(=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241128-64-1 |
Source
|
Record name | rac-(1R,2S)-2-(3,5-dichlorophenyl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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